Dibenzofuran-1-ol
Overview
Description
Dibenzofuran-1-ol is an organic compound that belongs to the class of dibenzofurans It is characterized by a tricyclic structure consisting of two benzene rings fused to a central furan ring, with a hydroxyl group attached to the first carbon of the furan ring
Scientific Research Applications
Dibenzofuran-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes.
Safety and Hazards
Future Directions
The synthesis of dibenzofurans, including Dibenzofuran-1-ol, continues to be a topic of interest in the field of organic chemistry . Benzofuran compounds have attracted attention due to their strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzofuran-1-ol can be synthesized through several methods. One common approach involves the cyclization of 2-arylphenols using palladium or copper catalysis. This method typically involves the activation of the C-H bond followed by cyclization to form the dibenzofuran structure . Another method includes the cycloetherification of phenols with internal leaving groups such as halogens, formates, or nitro groups .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of [1,1’-biphenyl]-2,2’-diols under acidic conditions. Catalysts such as zeolite, Nafion-H, or hydrobromic acid are commonly used to facilitate this reaction .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dibenzofuran-1-one or dibenzofuran-1-carboxylic acid.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated dibenzofuran derivatives.
Mechanism of Action
The mechanism of action of dibenzofuran-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
Dibenzofuran-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dibenzofuran derivatives and similar compounds .
Properties
IUPAC Name |
dibenzofuran-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIUYPXCGSSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397179 | |
Record name | Dibenzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82493-21-8, 33483-06-6 | |
Record name | Dibenzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dibenzofuranol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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